molecular formula C13H22N2O B12118162 n,n-Diethyl-n'-(2-methoxy-phenyl)-ethane-1,2-diamine

n,n-Diethyl-n'-(2-methoxy-phenyl)-ethane-1,2-diamine

Cat. No.: B12118162
M. Wt: 222.33 g/mol
InChI Key: NABVBAHFAAXGCV-UHFFFAOYSA-N
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Description

n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine: is an organic compound that belongs to the class of ethane-1,2-diamines This compound is characterized by the presence of diethyl and methoxyphenyl groups attached to the ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine typically involves the reaction of 2-methoxyphenylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield. The reaction can be represented as follows:

[ \text{2-Methoxyphenylamine} + \text{Diethylamine} \rightarrow \text{n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • n,n-Dimethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine
  • n,n-Diethyl-n’-(2-hydroxy-phenyl)-ethane-1,2-diamine
  • n,n-Diethyl-n’-(2-chloro-phenyl)-ethane-1,2-diamine

Comparison: Compared to similar compounds, n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N',N'-diethyl-N-(2-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)11-10-14-12-8-6-7-9-13(12)16-3/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

NABVBAHFAAXGCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=CC=C1OC

Origin of Product

United States

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